6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde
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Overview
Description
2-{[hydroxy(6-hydroxy-2H-1,3-benzodioxol-5-yl)methylidene]amino}acetic acid , belongs to the class of amino acids. It contains a carboxylic acid group and one or more amino groups. The molecular formula is C13H12O3 .
Preparation Methods
Synthetic Routes::
- One synthetic route involves the reaction of 6-(Benzo[d][1,3]dioxol-5-yl)hexa-3,5-dien-2-one with an appropriate reagent to introduce the aldehyde group. This intermediate can then undergo a condensation reaction with 2,3-dimethoxybenzaldehyde to form the desired compound .
- Another method is the esterification of (2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate with an alcohol, followed by hydrolysis to yield the aldehyde .
Industrial Production:: Industrial-scale production methods may involve modifications of these synthetic routes, optimization of reaction conditions, and purification steps.
Chemical Reactions Analysis
Reactions::
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions.
Condensation: It can participate in condensation reactions to form larger molecules.
Oxidation: Potassium permanganate (KMnO), chromic acid (HCrO).
Reduction: Sodium borohydride (NaBH), lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, thiols).
Condensation: Acidic or basic conditions.
- Oxidation: 6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzoic acid.
- Reduction: 6-[2-(2H-1,3-Benzodioxol-5-yl)-2-hydroxyethyl]-2,3-dimethoxybenzaldehyde.
Scientific Research Applications
This compound finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: In studies related to amino acid metabolism.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The exact mechanism of action is context-dependent. It may involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other aldehydes, such as benzaldehyde and vanillin.
Uniqueness: The combination of the benzodioxole ring and the aldehyde group sets it apart.
Properties
CAS No. |
114475-84-2 |
---|---|
Molecular Formula |
C18H16O6 |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
6-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C18H16O6/c1-21-16-6-3-11(13(9-19)18(16)22-2)7-14(20)12-4-5-15-17(8-12)24-10-23-15/h3-6,8-9H,7,10H2,1-2H3 |
InChI Key |
QQXZXDACCMQCTA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)CC(=O)C2=CC3=C(C=C2)OCO3)C=O)OC |
Origin of Product |
United States |
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